trans-4-Morpholinocyclohexanol hydrochloride
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Overview
Description
trans-4-Morpholinocyclohexanol hydrochloride: is an organic compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . It is a solid at room temperature and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Morpholinocyclohexanol hydrochloride typically involves the reaction of cyclohexanone with morpholine under controlled conditions. The reaction is followed by the reduction of the resulting intermediate to yield the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: trans-4-Morpholinocyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-4-Morpholinocyclohexanol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study the effects of morpholine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific biological pathways .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products, including coatings and adhesives .
Mechanism of Action
The mechanism of action of trans-4-Morpholinocyclohexanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-Morpholinocyclohexanol: Similar in structure but lacks the trans configuration.
4-Morpholinocyclohexanone: An oxidized form of the compound.
Cyclohexanol: A simpler alcohol without the morpholine ring.
Uniqueness: trans-4-Morpholinocyclohexanol hydrochloride is unique due to its specific configuration and the presence of both the morpholine ring and the cyclohexanol moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11;/h9-10,12H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDRUTOIJIFPKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CCOCC2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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